Phenyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Phenyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a useful research compound. Its molecular formula is C22H18N2O4 and its molecular weight is 374.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Phenyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate, with the CAS number 921918-86-7, is a complex organic compound notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H18N2O4 with a molecular weight of 374.4 g/mol. The structure features a dibenzo[b,f][1,4]oxazepine core, which is significant for its biological interactions.
Property | Value |
---|---|
CAS Number | 921918-86-7 |
Molecular Formula | C22H18N2O4 |
Molecular Weight | 374.4 g/mol |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
Research indicates that compounds related to phenyl carbamates exhibit significant biological activities, particularly in the inhibition of matrix metalloproteinases (MMPs). MMPs are enzymes involved in the degradation of extracellular matrix components and play crucial roles in various physiological and pathological processes, including cancer metastasis and tissue remodeling.
Key Findings:
- Selective Inhibition: Studies have shown that derivatives of phenyl carbamate selectively inhibit MMP-2 while sparing other MMPs like MMP-9 and MMP-14. This selectivity is crucial for therapeutic applications where targeting specific MMPs can mitigate side effects associated with broader inhibition profiles .
- Pharmacokinetics: Certain derivatives demonstrate favorable pharmacokinetic properties, such as the ability to cross the blood-brain barrier (BBB), making them potential candidates for treating neurological disorders .
Therapeutic Applications
This compound has been evaluated for various therapeutic applications:
- Cancer Therapy: Due to its ability to inhibit MMPs involved in tumor invasion and metastasis, this compound may serve as a therapeutic agent in cancer treatment.
- Neurological Disorders: The capacity of certain derivatives to penetrate the BBB opens avenues for treating conditions like brain metastasis and other central nervous system diseases .
Study on MMP Inhibition
A study published in PMC3880597 evaluated the effects of O-phenyl carbamate derivatives on MMP activity. The results indicated that these compounds exhibited nanomolar inhibition constants for MMP-2 while demonstrating significantly lower activity against other MMPs. This suggests a potential for developing selective inhibitors that can be used therapeutically without affecting other critical pathways .
Pharmacokinetic Evaluation
Another investigation focused on the pharmacokinetic properties of phenyl carbamate derivatives showed that after administration in animal models, certain compounds maintained effective concentrations in plasma while demonstrating stability over time. This stability is essential for ensuring sustained therapeutic effects in vivo .
Eigenschaften
IUPAC Name |
phenyl N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-14-8-10-20-18(12-14)24(2)21(25)17-13-15(9-11-19(17)28-20)23-22(26)27-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNIUDCXARKCID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)OC4=CC=CC=C4)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.